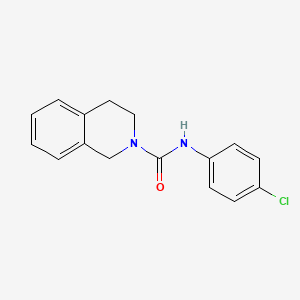
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AG-490, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG-490 is a selective inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide selectively inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This ultimately leads to the inhibition of downstream gene expression and cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune response.
实验室实验的优点和局限性
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the JAK/STAT signaling pathway and its ability to inhibit multiple JAK kinases. However, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide also has limitations, such as its relatively low potency and its potential for off-target effects.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, including the development of more potent and selective JAK inhibitors, the investigation of N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide's potential in combination therapy with other cancer drugs, and the exploration of N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide's potential in the treatment of other diseases such as autoimmune disorders and inflammatory bowel disease.
In conclusion, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its selective inhibition of the JAK/STAT signaling pathway makes it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective JAK inhibitors.
合成方法
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chlorophenyl-3-oxobutanoic acid ethyl ester. The ester is then converted into the corresponding amide using ammonium acetate and a palladium catalyst. The final step involves the reduction of the isoquinoline ring using hydrogen gas and a palladium catalyst.
科学研究应用
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The selective inhibition of the JAK/STAT signaling pathway by N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
属性
IUPAC Name |
N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOXGENASFHQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

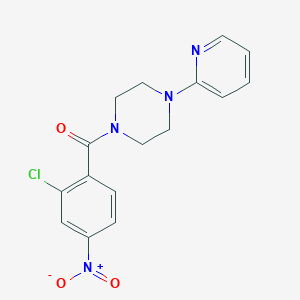
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
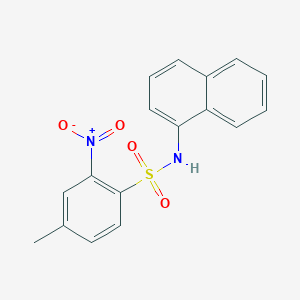
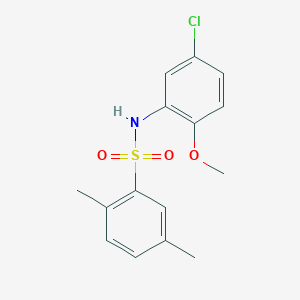
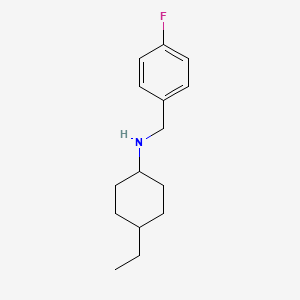
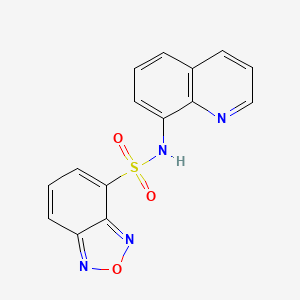
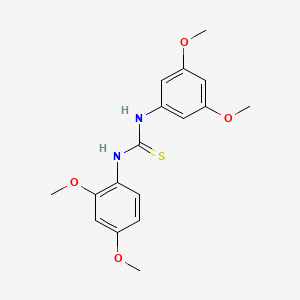
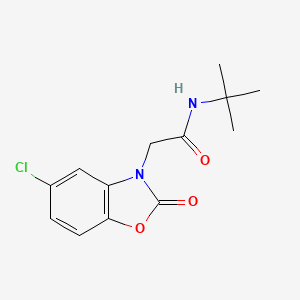
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
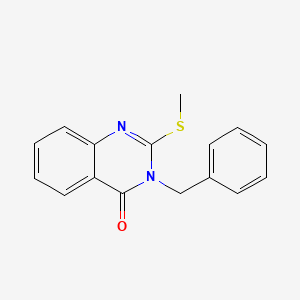
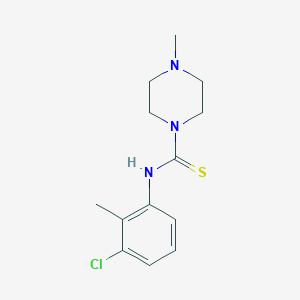
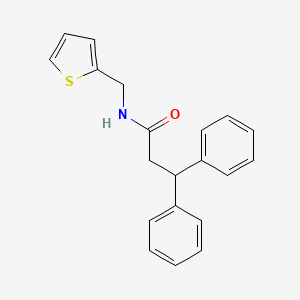
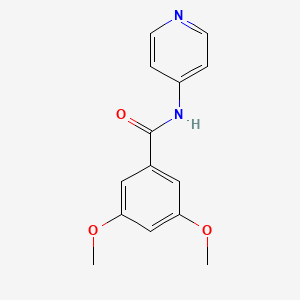
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)